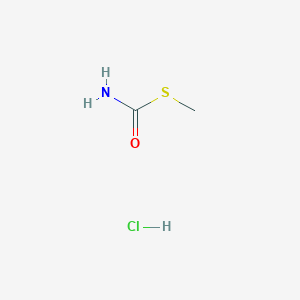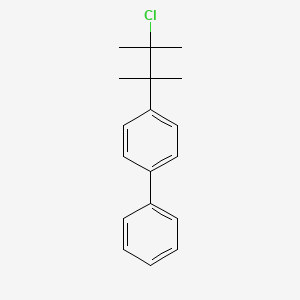
4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl is an organic compound that features a biphenyl core substituted with a 3-chloro-2,3-dimethylbutan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl typically involves the following steps:
Preparation of 3-chloro-2,3-dimethylbutane: This intermediate can be synthesized by chlorination of 2,3-dimethylbutane using chlorine gas under UV light.
Coupling Reaction: The 3-chloro-2,3-dimethylbutane is then coupled with biphenyl using a Friedel-Crafts alkylation reaction. This reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of 4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl would involve scaling up the above synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloro-2,3-dimethylbutan-2-yl group can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the biphenyl core.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids.
Reduction Reactions: Products include dechlorinated compounds or modified biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-2,3-dimethylbutane: A simpler analog with similar structural features.
1,1’-Biphenyl: The core structure without the substituted group.
3-Chloro-2,3-dimethylbutane: The precursor used in the synthesis of the target compound.
Uniqueness
4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl is unique due to the specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
61221-50-9 |
|---|---|
Molekularformel |
C18H21Cl |
Molekulargewicht |
272.8 g/mol |
IUPAC-Name |
1-(3-chloro-2,3-dimethylbutan-2-yl)-4-phenylbenzene |
InChI |
InChI=1S/C18H21Cl/c1-17(2,18(3,4)19)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13H,1-4H3 |
InChI-Schlüssel |
YVFQNNOZWXSRAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)C(C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one](/img/structure/B14590112.png)
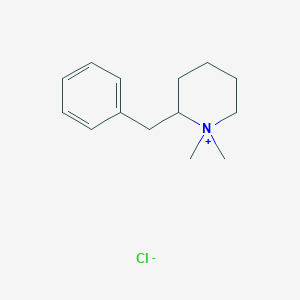

![4-[3-(Dimethylamino)propyl]phenol;hydrobromide](/img/structure/B14590131.png)
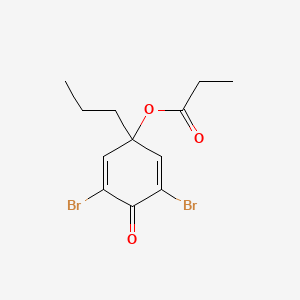
![1-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylquinolin-2(1H)-one](/img/structure/B14590146.png)
![6-Propyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14590153.png)
![2-[(Oxiran-2-yl)methoxy]-3-[3-(triethylsilyl)propoxy]propan-1-ol](/img/structure/B14590161.png)
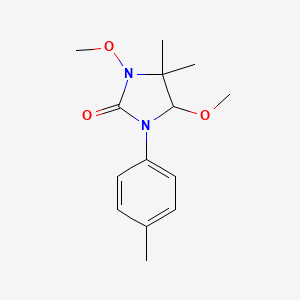
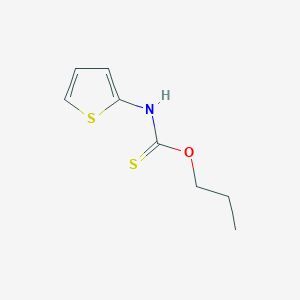
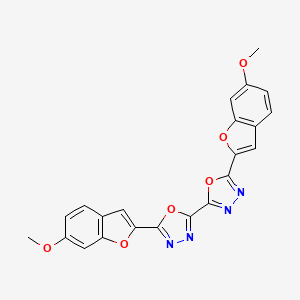
![3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14590194.png)
